molecular formula C15H17N3O3 B6765643 N-cyclopentyl-3-methoxy-N-pyridin-2-yl-1,2-oxazole-5-carboxamide

N-cyclopentyl-3-methoxy-N-pyridin-2-yl-1,2-oxazole-5-carboxamide

Cat. No.: B6765643
M. Wt: 287.31 g/mol
InChI Key: KWZGYUGKSHEHBW-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-methoxy-N-pyridin-2-yl-1,2-oxazole-5-carboxamide: is a complex organic compound characterized by its unique molecular structure, which includes a cyclopentyl group, a methoxy group, a pyridin-2-yl group, and a 1,2-oxazole-5-carboxamide moiety

Properties

IUPAC Name

N-cyclopentyl-3-methoxy-N-pyridin-2-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-20-14-10-12(21-17-14)15(19)18(11-6-2-3-7-11)13-8-4-5-9-16-13/h4-5,8-11H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWZGYUGKSHEHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)N(C2CCCC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3-methoxy-N-pyridin-2-yl-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the formation of the oxazole ring followed by the introduction of the various substituents. Common synthetic routes include:

  • Oxazole Formation: The oxazole ring can be formed through cyclodehydration reactions involving amino acids or their derivatives.

  • Substitution Reactions: Subsequent substitution reactions introduce the cyclopentyl, methoxy, and pyridin-2-yl groups. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-3-methoxy-N-pyridin-2-yl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: Substitution reactions can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophiles like Grignard reagents, organolithium compounds, and amines are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, N-cyclopentyl-3-methoxy-N-pyridin-2-yl-1,2-oxazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-cyclopentyl-3-methoxy-N-pyridin-2-yl-1,2-oxazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclopentyl-3-methoxy-N-pyridin-2-yl-1,2-oxazole-4-carboxamide

  • N-cyclopentyl-3-methoxy-N-pyridin-2-yl-1,2-oxazole-6-carboxamide

  • N-cyclopentyl-3-methoxy-N-pyridin-2-yl-1,2-thiazole-5-carboxamide

Uniqueness: N-cyclopentyl-3-methoxy-N-pyridin-2-yl-1,2-oxazole-5-carboxamide stands out due to its specific arrangement of functional groups, which can lead to unique chemical and biological properties compared to its analogs. Its distinct structure allows for selective interactions with biological targets, making it a valuable compound in scientific research and potential therapeutic applications.

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